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An In-depth Technical Guide to the Isomers of Tris(isopropylphenyl) Phosphate

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Compound of Interest		
Compound Name:	Tris(3-isopropylphenyl) phosphate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropylphenyl) phosphate (IPP) is a complex mixture of organophosphate esters widely utilized as a flame retardant and plasticizer. The technical product is not a single compound but rather a collection of isomers with isopropyl groups substituted at various positions on the three phenyl rings. This guide provides a comprehensive technical overview of the structures, physicochemical properties, synthesis, and analysis of the primary isomers of tris(isopropylphenyl) phosphate. Furthermore, it delves into the significant biological signaling pathways associated with these isomers, particularly focusing on organophosphate-induced delayed neurotoxicity (OPIDN) and endocrine disruption. This document is intended to serve as a critical resource for professionals in research, drug development, and toxicology.

Introduction

Tris(isopropylphenyl) phosphate, often referred to by its CAS number 68937-41-7 for the technical mixture, is a triaryl phosphate ester. Commercial IPP is synthesized through the reaction of phosphorus oxychloride with isopropylated phenol, resulting in a complex mixture of isomers. The degree of isopropylation and the position of the isopropyl group (ortho, meta, or para) on the phenyl rings significantly influence the compound's physical, chemical, and toxicological properties. The para-substituted isomer, tris(4-isopropylphenyl) phosphate, is often a major component of these mixtures. Due to structural similarities with neurotoxic



compounds like tri-ortho-cresyl phosphate (TOCP), the toxicological profile of IPP isomers, especially the ortho-substituted variants, is of particular interest.

Isomeric Structures

The primary isomers of tris(isopropylphenyl) phosphate are defined by the substitution pattern of the isopropyl group on the phenyl rings. The three main symmetrical isomers are:

- Tris(2-isopropylphenyl) phosphate (ortho-isomer)
- Tris(3-isopropylphenyl) phosphate (meta-isomer)
- Tris(4-isopropylphenyl) phosphate (para-isomer)

In addition to these, commercial mixtures contain a variety of mixed-isomers where the phenyl rings are substituted with isopropyl groups at different positions within the same molecule.

Physicochemical Properties

The physical and chemical properties of tris(isopropylphenyl) phosphate isomers are crucial for understanding their environmental fate, bioavailability, and toxicokinetics. While data for the technical mixture and the para-isomer are more readily available, information on the pure ortho and meta isomers is limited.



Property	Tris(2- isopropylphen yl) phosphate	Tris(3- isopropylphen yl) phosphate	Tris(4- isopropylphen yl) phosphate	Technical Mixture (IPP)
CAS Number	64532-95-2	72668-27-0	2502-15-0, 26967-76-0, 68937-41-7	68937-41-7
Molecular Formula	C27H33O4P	C27H33O4P	C27H33O4P	C27H33O4P
Molecular Weight	452.52 g/mol [1]	452.52 g/mol	452.52 g/mol [2]	452.52 g/mol [3]
Appearance	-	-	Yellow waxy solid[2][4]	Clear blue liquid/Yellow solid[4]
Boiling Point (°C)	220-270 at 0.53 kPa[1]	-	-	220-270 at 0.53 kPa[4]
Melting Point (°C)	-25[1]	-	-	-25[4]
Density (g/cm³)	-	-	-	1.159 at 20 °C[4]
LogP (calculated)	8.70[1]	-	7.4[2]	-

Experimental Protocols Synthesis of Tris(isopropylphenyl) Phosphate Isomers

The general synthesis of tris(isopropylphenyl) phosphate isomers involves a two-step process: the Friedel-Crafts alkylation of phenol with propene to produce the corresponding isopropylphenol, followed by phosphorylation with phosphorus oxychloride.

Step 1: Synthesis of Isopropylated Phenol (General Protocol)

• Reaction Setup: A reaction flask is charged with phenol and a catalytic amount of a Lewis acid (e.g., p-toluene sulfonic acid)[5].



- Alkylation: Propene gas is bubbled through the molten phenol at a controlled temperature
 (typically 30-180°C)[5]. The reaction progress is monitored by gas chromatography (GC) to
 achieve the desired degree of isopropylation. The position of the isopropyl group (ortho,
 meta, para) is influenced by the choice of catalyst and reaction conditions.
- Workup: The reaction mixture is cooled and neutralized. The product, a mixture of isopropylphenol isomers, is then purified by fractional distillation under reduced pressure to isolate the desired isomer (2-isopropylphenol, 3-isopropylphenol, or 4-isopropylphenol).

Step 2: Phosphorylation of Isopropylated Phenol (General Protocol)

- Reaction Setup: A dry reaction flask equipped with a dropping funnel and a reflux condenser is charged with the purified isopropylphenol isomer and a dry, inert solvent (e.g., toluene).
- Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution.
 The reaction is typically carried out in the presence of a base (e.g., pyridine) to scavenge the HCl byproduct.
- Reaction Completion: After the addition of POCl₃, the mixture is heated to reflux to drive the reaction to completion.
- Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is washed successively with dilute acid, dilute base, and water. The final product is purified by vacuum distillation or column chromatography.



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Synthesis workflow for tris(isopropylphenyl) phosphate isomers.

Analytical Methods for Isomer Separation and Quantification

The analysis of IPP isomer mixtures is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., ethyl acetate) and may require a cleanup step using solid-phase extraction (SPE) to remove matrix interferences[6].

GC Conditions:

- Column: A mid-polarity capillary column, such as a 50% phenyl-methylpolysiloxane phase, is often used to achieve separation of the isomers[7].
- Injector: Splitless injection is used for trace analysis.
- Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the isomers based on their boiling points and interaction with the stationary phase[7].

MS Conditions:

- Ionization: Electron ionization (EI) at 70 eV is standard.
- Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and quantification, targeting characteristic fragment ions of the IPP isomers[7].



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Analytical workflow for IPP isomer analysis by GC-MS.

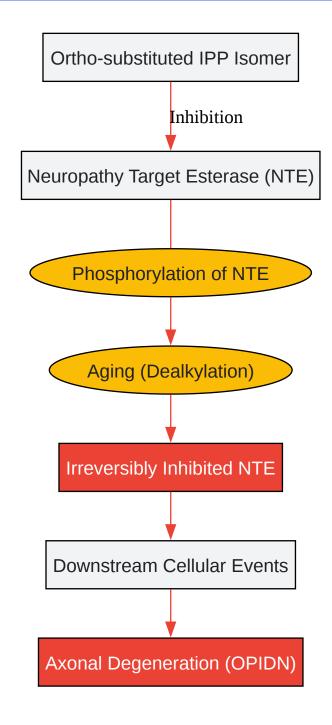
Biological Signaling Pathways Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

A significant toxicological concern for triaryl phosphates is their potential to cause OPIDN, a neurodegenerative disorder characterized by damage to peripheral and central nervous system axons. This toxicity is particularly associated with ortho-substituted isomers.

The key molecular initiating event in OPIDN is the inhibition of Neuropathy Target Esterase (NTE), a serine esterase located in the endoplasmic reticulum of neurons[8][9]. The mechanism involves a two-step process:

- Phosphorylation: The organophosphate binds to the active site of NTE, phosphorylating a serine residue.
- Aging: A subsequent dealkylation of the phosphoryl-enzyme complex occurs, resulting in a
 negatively charged, irreversibly inhibited enzyme. This "aged" NTE is thought to trigger a
 cascade of events leading to axonal degeneration[8].





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Mechanism of NTE inhibition by ortho-substituted IPP isomers leading to OPIDN.

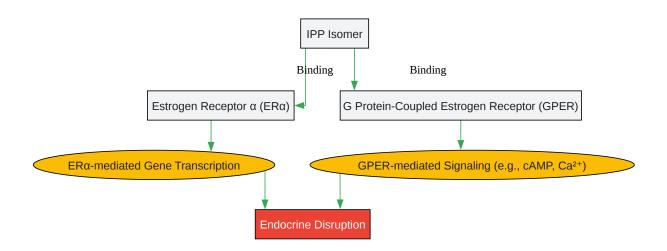
Endocrine Disruption

Several organophosphate esters, including isomers of tricresyl phosphate, have been shown to possess endocrine-disrupting properties by interacting with nuclear receptors[10][11][12]. These interactions can lead to alterations in hormone signaling and homeostasis.



- Estrogen Receptor (ER): Some triaryl phosphates have been found to act as agonists or antagonists of the estrogen receptor alpha (ERα). For example, triphenyl phosphate has demonstrated ERα agonistic activity[13].
- G Protein-Coupled Estrogen Receptor (GPER): Isomers of tricresyl phosphate have been shown to exert estrogenic effects through agonistic activity on GPER[11][12].

The binding of IPP isomers to these receptors can initiate signaling cascades that are normally triggered by endogenous hormones, potentially leading to adverse effects on reproductive health and development.



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Potential endocrine disruption pathways of IPP isomers via nuclear receptors.

Conclusion

The isomers of tris(isopropylphenyl) phosphate represent a complex class of compounds with significant industrial applications and notable toxicological profiles. The position of the isopropyl group on the phenyl rings is a critical determinant of their physicochemical properties and biological activities. In particular, the ortho-substituted isomers pose a risk for



organophosphate-induced delayed neurotoxicity through the inhibition of neuropathy target esterase. Furthermore, there is growing evidence that these compounds can act as endocrine disruptors by interacting with nuclear hormone receptors. A thorough understanding of the individual isomers is therefore essential for accurate risk assessment and the development of safer alternatives. This guide provides a foundational resource for researchers and professionals working with these compounds, highlighting the current state of knowledge and emphasizing the need for further research into the specific properties and biological effects of each isomer.

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